molecular formula C12H17N3O2S B2833192 5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034326-96-8

5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2833192
CAS No.: 2034326-96-8
M. Wt: 267.35
InChI Key: ALMXHCHXJWBIDQ-UHFFFAOYSA-N
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Description

5-(Cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. The compound features a pyrazolo[1,5-a]pyrazine core, a privileged structure in the design of kinase inhibitors . This core structure is isoelectronic with purine bases, allowing it to function as a potential bioisostere in the development of novel therapeutic agents, a strategy well-established with related triazolopyrimidine systems . The specific substitution pattern, including the cyclopropanesulfonyl group, is a critical feature often employed to modulate key physicochemical properties and enhance interactions with enzymatic binding sites. Researchers can leverage this compound as a key intermediate or precursor in scaffold-hopping strategies to generate new chemical entities with improved potency and selectivity profiles . Its primary research value lies in the exploration of structure-activity relationships (SAR) for various biological targets, particularly in oncology and immunology, where similar heterotricyclic compounds have shown significant antagonist activity . This makes it a valuable tool for investigating signal transduction pathways and for the hit-to-lead optimization process in pharmaceutical development.

Properties

IUPAC Name

2-cyclopropyl-5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-18(17,11-3-4-11)14-5-6-15-10(8-14)7-12(13-15)9-1-2-9/h7,9,11H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMXHCHXJWBIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of a cyclopropyl-substituted hydrazine derivative, followed by cyclization with a suitable sulfonyl chloride to form the desired pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield a sulfone, while reduction could lead to the formation of a cyclopropyl-substituted pyrazolo[1,5-a]pyrazine without the sulfonyl group .

Scientific Research Applications

5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyrazolo[1,5-a]pyrazine scaffold is versatile, with substitutions influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity/Use References
Target Compound 2-cyclopropyl, 5-cyclopropanesulfonyl ~255.3 (estimated) High rigidity, potential metabolic stability Hypothesized TLR7 antagonism -
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine 2-CF₃ 191.16 Hydrophobic CF₃ group enhances lipophilicity Drug design applications
2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 2-cyclopropyl, HCl salt 177.62 (as HCl) Widely available via suppliers (e.g., Enamine Ltd., Chemdad) Intermediate in synthesis
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one 5-methyl, 2-NO₂ 198.17 Electron-withdrawing nitro group may affect reactivity Not specified
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (trifluoroacetic acid salt) 3-Cl, TFA salt 271.62 Chlorine substitution introduces halogen bonding potential Lab-scale research
Key Observations:
  • Substituent Diversity: The target compound’s cyclopropanesulfonyl group is unique among analogs, offering a balance of rigidity and polarity. In contrast, trifluoromethyl (CF₃) and nitro (NO₂) groups prioritize lipophilicity or electronic effects, respectively.
  • Synthesis Complexity : Introducing the cyclopropanesulfonyl group likely requires specialized sulfonation steps, whereas CF₃ or Cl substituents may be added via nucleophilic substitution or cross-coupling reactions .
  • Biological Relevance: Pyrazolo[1,5-a]quinoxaline analogs with hydrophobic chains (e.g., butyl/isobutyl) exhibit TLR7 antagonism (IC₅₀ = 8.2–10 µM) . The target compound’s cyclopropane rings may mimic these hydrophobic interactions, though activity remains unverified.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound logP (Predicted) Solubility Metabolic Stability
Target Compound ~2.1 (moderate) Moderate (polar sulfonyl) High (rigid structure)
2-(Trifluoromethyl) analog ~2.8 Low (hydrophobic CF₃) Moderate
2-Cyclopropyl hydrochloride ~1.5 High (ionized form) Moderate
5-Methyl-2-nitro derivative ~1.2 Low (nitro group) Low (reactive nitro)
Key Insights:
  • The sulfonyl group in the target compound improves solubility compared to CF₃ or nitro-substituted analogs, which are more lipophilic.
  • Rigid cyclopropane rings may reduce metabolic degradation, a hypothesis supported by studies on spirocyclopropane-containing pyrazoloindoles .

Biological Activity

5-(Cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a novel compound belonging to the pyrazole family of heterocycles. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H17N3O2S
  • Molecular Weight : 267.35 g/mol
  • IUPAC Name : 2-cyclopropyl-5-(cyclopropylsulfonyl)-4H-pyrazolo[1,5-a]pyrazine

The compound features a fused pyrazole ring system with two cyclopropyl groups, enhancing its potential interactions with biological targets due to the presence of nitrogen atoms and a sulfonyl group.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Anticancer Activity

Research has indicated that compounds within the pyrazolo family exhibit promising anticancer properties. For instance, related pyrazolo compounds have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) through mechanisms involving cell cycle arrest and apoptosis induction.

  • Table 1: Anticancer Activity of Pyrazolo Compounds
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazolo[4,3-e][1,2,4]triazineMCF-7>100No significant cytotoxicity observed
Pyrazolo[1,5-a]pyrazine derivativeK-56220-30Induction of apoptosis

These findings suggest that while some pyrazolo derivatives may lack direct cytotoxic effects at certain concentrations, they could still play roles in modulating cellular pathways relevant to cancer progression.

The mechanisms underlying the biological activity of this compound likely involve:

  • Inhibition of Protein Kinases : Similar compounds have been evaluated for their ability to inhibit key kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some pyrazoles exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in cells.

Case Studies

A notable study evaluated the cytotoxic effects of various pyrazolo derivatives on human cancer cell lines. The results indicated that while some compounds did not exhibit significant cytotoxicity at tested concentrations, they influenced cellular signaling pathways that could enhance the efficacy of existing therapies.

Study Findings

  • In vitro assays demonstrated that treatment with this compound resulted in altered expression levels of genes associated with apoptosis and cell cycle regulation.
  • Flow cytometry analyses revealed changes in cell cycle distribution following treatment with this compound.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) .

Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonylation?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group reactivity compared to THF .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation via intermediate stabilization .
  • Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis) .

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